N-[4-(benzyloxy)phenyl]-4-(propanoylamino)benzamide
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Overview
Description
N-[4-(Benzyloxy)phenyl]-4-propanamidobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a propanamidobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenyl]-4-propanamidobenzamide typically involves the following steps:
Formation of Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-benzyloxyaniline by reacting 4-aminophenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-benzyloxyaniline is then subjected to an amidation reaction with 4-propanamidobenzoic acid. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of N-[4-(Benzyloxy)phenyl]-4-propanamidobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)phenyl]-4-propanamidobenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(Benzyloxy)phenyl]-4-propanamidobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)phenyl]-4-propanamidobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The benzyloxy group can enhance the compound’s binding affinity to its target, while the amide moiety can facilitate its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Benzyloxy)phenyl]glycinamide: This compound shares a similar benzyloxyphenyl structure but differs in the amide moiety.
4-(Benzyloxy)benzyl chloride: This compound has a similar benzyloxyphenyl structure but contains a benzyl chloride group instead of an amide.
4-(Benzyloxy)phenylacetic acid: This compound has a benzyloxyphenyl structure with an acetic acid moiety.
Uniqueness
N-[4-(Benzyloxy)phenyl]-4-propanamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H22N2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-2-22(26)24-19-10-8-18(9-11-19)23(27)25-20-12-14-21(15-13-20)28-16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
DWQTYICSZCVPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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